molecular formula C8H9BrN2O B15195910 N-Nitroso-N-(4-bromobenzyl)methylamine CAS No. 98736-50-6

N-Nitroso-N-(4-bromobenzyl)methylamine

Cat. No.: B15195910
CAS No.: 98736-50-6
M. Wt: 229.07 g/mol
InChI Key: AOGKIHZSOZKJSD-UHFFFAOYSA-N
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Description

N-Nitroso-N-(4-bromobenzyl)methylamine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98736-50-6

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3

InChI Key

AOGKIHZSOZKJSD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)N=O

Origin of Product

United States

N Nitroso N 4 Bromobenzyl Methylamine: a Comprehensive Academic Research Outline

Contextualization within N-Nitroso Compound Research

N-nitroso compounds, characterized by the N-N=O functional group, have been the subject of extensive research due to their widespread presence in the environment and their demonstrated carcinogenicity in various animal species. nih.govresearchgate.net These compounds can form endogenously in the human body from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite (B80452) salts, under acidic conditions. nih.gov

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation by cytochrome P-450 enzymes. nih.gov This process leads to the formation of unstable α-hydroxynitrosamines, which then decompose to yield electrophilic diazonium ions or carbocations. These reactive intermediates can alkylate DNA, forming adducts that, if not repaired, can lead to mutations and the initiation of cancer. nih.govnih.gov

The chemical structure of an N-nitrosamine significantly influences its metabolic activation and carcinogenic potential. nih.gov Substituents on the amine nitrogen and the adjacent carbon atoms can affect the rate of metabolism and the stability of the resulting reactive intermediates. The presence of a halogen, such as bromine in the case of N-Nitroso-N-(4-bromobenzyl)methylamine, can alter the electronic properties of the molecule, potentially influencing its biological activity.

Scope and Objectives of Academic Inquiry

While extensive research exists for many N-nitroso compounds, specific academic inquiry into this compound is limited. However, based on the known reactivity and biological activity of related N-nitrosamines, the scope of academic inquiry for this compound would logically encompass several key areas:

Synthesis and Characterization: Developing efficient and safe synthetic routes for this compound is fundamental for further study. Comprehensive characterization using modern analytical techniques is necessary to confirm its structure and purity.

Chemical Reactivity and Stability: Investigating the chemical stability of the compound under various conditions, such as pH and light exposure, is crucial for understanding its environmental fate and persistence. nih.gov Studies on its reactivity with biological nucleophiles would provide insights into its potential mechanisms of toxicity.

Metabolic Activation Pathways: A primary objective would be to determine the specific cytochrome P-450 isozymes involved in the metabolic activation of this compound. Understanding these pathways is essential for predicting its carcinogenic potency.

DNA Adduct Formation: Identifying the specific DNA adducts formed upon metabolic activation is a critical step in elucidating its genotoxic mechanism. This would involve in vitro studies using isolated DNA and cellular systems.

Mutagenicity and Genotoxicity: Assessing the mutagenic and genotoxic potential of the compound in bacterial and mammalian cell-based assays would provide direct evidence of its ability to induce genetic damage.

Structure-Activity Relationships: Comparing the biological activity of this compound with that of other substituted N-benzylnitrosamines would help to establish structure-activity relationships. This would contribute to a broader understanding of how different substituents on the benzyl (B1604629) ring influence carcinogenicity.

Interactive Data Table: Physicochemical Properties of N-Nitroso Compounds

The following table summarizes key physicochemical properties for this compound and a related, well-studied N-nitrosamine, N-Nitrosodimethylamine (NDMA), for comparative purposes.

PropertyThis compoundN-Nitrosodimethylamine (NDMA)
CAS Number 98736-50-6 62-75-9
Molecular Formula C8H9BrN2O C2H6N2O
Molecular Weight 229.08 g/mol 74.08 g/mol
Appearance Not specified (Typically yellow oils or liquids for N-nitrosamines) nih.govYellow liquid
Solubility Not specified (Generally soluble in organic solvents) nih.govMiscible with water, soluble in organic solvents
Boiling Point Not specified151-153 °C
Melting Point Not specifiedNot applicable

Reaction Mechanisms and Chemical Reactivity of N Nitroso N 4 Bromobenzyl Methylamine

Mechanisms of Nitrosation

The formation of N-nitrosamines, known as nitrosation, typically involves the reaction of a secondary amine with a nitrosating agent. In the case of N-Nitroso-N-(4-bromobenzyl)methylamine, the precursor secondary amine is N-(4-bromobenzyl)methylamine.

Electrophilic Attack Mechanisms

The nitrosation of secondary amines is generally understood as an electrophilic attack on the nitrogen atom of the amine by a nitrosating species. The lone pair of electrons on the nitrogen atom of N-(4-bromobenzyl)methylamine acts as a nucleophile, attacking the electrophilic nitrosating agent. The reactivity of the amine is influenced by the electron density on the nitrogen atom. The 4-bromobenzyl group, with the bromine atom being an electron-withdrawing group, can slightly reduce the nucleophilicity of the nitrogen atom compared to an unsubstituted benzylmethylamine, potentially affecting the rate of nitrosation.

Role of Protonation and Nitrosating Species Formation

The nitrosation reaction is highly dependent on the pH of the medium. In acidic conditions, various nitrosating species can be formed from nitrite (B80452) salts (e.g., sodium nitrite). These species include nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and the nitrosonium ion (NO⁺). The formation of these electrophilic agents is crucial for the reaction to proceed.

Table 1: Common Nitrosating Species and Their Formation

Nitrosating Species Chemical Formula Formation Condition
Nitrous Acid HNO₂ Reaction of nitrite salts with acid
Dinitrogen Trioxide N₂O₃ Equilibrium reaction of nitrous acid

Denitrosation Pathways

Denitrosation is the process by which the nitroso group is removed from the N-nitrosamine. This can occur through several pathways, often influenced by the chemical environment.

Nucleophile-Accelerated Denitrosation

The rate of denitrosation can be significantly increased by the presence of nucleophiles. Various nucleophiles, such as halide ions (e.g., bromide, iodide), thiocyanate, and thiourea, can attack the protonated N-nitrosamine intermediate. This nucleophilic attack facilitates the cleavage of the N-N bond, leading to the formation of the corresponding secondary amine and a nitrosyl derivative of the nucleophile. The presence of the bromide ion in the 4-position of the benzyl (B1604629) group is part of the stable aromatic ring and does not directly participate as an internal nucleophile in this context.

Photolytic Degradation Mechanisms in Solution

N-nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) light. The photolytic degradation of this compound in solution is expected to proceed through the cleavage of the N-N bond. Upon absorption of UV radiation, the molecule is promoted to an excited state. In this excited state, the relatively weak N-N bond can undergo homolytic cleavage, leading to the formation of a methyl-(4-bromobenzyl)aminyl radical and a nitric oxide radical.

These radical intermediates can then undergo a variety of secondary reactions, depending on the solvent and the presence of other substances like oxygen. Potential subsequent reactions include recombination of the radicals, reaction with the solvent, or disproportionation. The exact nature and distribution of the final degradation products would depend on the specific reaction conditions, such as the wavelength of light, the solvent, and the presence of radical scavengers.

Table 2: Summary of Reactivity for this compound

Reaction Type Key Reactants/Conditions General Outcome
Nitrosation Secondary amine, Nitrosating agent, Acidic pH Formation of the N-nitrosamine
Acid-Catalyzed Denitrosation Strong acid Cleavage of the N-N bond, regeneration of the secondary amine
Nucleophile-Accelerated Denitrosation Strong acid, Nucleophile Enhanced cleavage of the N-N bond

Hydrolytic Decomposition Pathways

The stability of this compound is significantly influenced by the surrounding chemical environment, particularly pH. Like many N-nitrosamines, it can undergo decomposition through hydrolysis, with distinct pathways under acidic and neutral/alkaline conditions.

Under acidic conditions, N-nitrosamines are susceptible to protolytic denitrosation, a reaction that results in the cleavage of the N-N bond. nih.gov This process is typically initiated by the protonation of the nitrosamine (B1359907). The protonated intermediate becomes susceptible to nucleophilic attack, which can be carried out by various species present in the solution, such as halide ions (e.g., bromide, chloride), thiocyanate, or even water. nih.govrsc.org This attack leads to the release of the corresponding secondary amine, N-(4-bromobenzyl)methylamine, and a nitrosating agent. nih.gov The reaction can be accelerated by the presence of strong nucleophiles. nih.gov

Under neutral or alkaline conditions, the decomposition pathways can differ. While less common than acid-catalyzed denitrosation, hydrolysis can still occur, particularly catalyzed by basic entities. rsc.org For some N-nitrosamines, photolytic decomposition is also a significant pathway, with reaction rates and products being pH-dependent. nih.govacs.org In aqueous solutions, the quantum yield of decomposition for some nitrosamines is constant across a wide pH range but can decrease in alkaline conditions. acs.org

Table 1: Potential Products of Hydrolytic Decomposition This table is interactive. Click on the headers to sort.

Condition Reactant Key Intermediate Primary Products
Acidic (H⁺, Nu⁻) This compound Protonated N-nitrosamine N-(4-bromobenzyl)methylamine; Nitrosyl derivative (e.g., nitrosyl halide)

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are a notable class of reactions for certain N-nitrosamines, particularly those with an aromatic substituent.

Fischer-Hepp Rearrangement in Aromatic N-Nitrosamines

The Fischer-Hepp rearrangement is a significant acid-catalyzed reaction in which an N-nitroso group on an aromatic secondary amine migrates to the para position of the aromatic ring, forming a C-nitroso compound. wikipedia.orgnih.gov This reaction was first described in 1886 by Otto Fischer and Eduard Hepp. wikipedia.org It is of particular importance because para-nitroso secondary anilines often cannot be synthesized through direct C-nitrosation. wikipedia.org The reaction is typically carried out using hydrochloric or hydrobromic acid; other acids often result in poorer yields. nih.gov

It is crucial to note that the classical Fischer-Hepp rearrangement is characteristic of N-nitrosamines where the nitrogen atom is directly bonded to the aromatic ring (N-aryl nitrosamines). nih.gov In the case of this compound, the nitrosated nitrogen is attached to a benzyl group, not directly to the phenyl ring. Therefore, it is not expected to undergo a classical Fischer-Hepp rearrangement. The reaction mechanism involves an electrophilic attack on the activated aromatic ring, a process that is not feasible for the benzylic structure of this specific compound.

Investigations into Wheland Intermediate Formation

The precise mechanism of the Fischer-Hepp rearrangement is still a subject of investigation, with evidence suggesting it is an intramolecular process. wikipedia.orgrsc.orgrsc.org A key step in the proposed mechanism for this electrophilic aromatic substitution is the formation of a Wheland intermediate, also known as an arenium ion or sigma complex. wikipedia.org

In the context of the Fischer-Hepp rearrangement, the protonated N-nitrosamine is thought to rearrange to form an intermediate where the nitrosonium ion (NO⁺) is positioned over the aromatic ring. The subsequent attack of the π-electrons of the ring on the electrophilic nitrosonium ion leads to the formation of the Wheland intermediate. This intermediate is a resonance-stabilized carbocation. The final step of the reaction is the rate-limiting deprotonation of this intermediate to restore aromaticity and yield the final p-nitroso product. wikipedia.org

Kinetic Isotope Effects in Rearrangement Processes

Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms by determining whether a specific bond is broken in the rate-determining step. youtube.com In a primary KIE, a bond to the isotopically substituted atom is broken during the rate-limiting step, resulting in a significant change in reaction rate. youtube.com

For the Fischer-Hepp rearrangement of N-nitroso-N-methylaniline, a ring deuterium (B1214612) isotope effect (kH/kD) of 1.7 was observed. rsc.org This primary KIE indicates that the C-H bond at the para position is broken during the rate-determining step, which supports the proposed mechanism involving the deprotonation of the Wheland intermediate as the slow step. wikipedia.orgrsc.org Furthermore, a solvent isotope effect (kD₂O/kH₂O) of 2.1 was also noted, suggesting the involvement of a proton transfer step prior to or during the rate-limiting step. rsc.org Nitrogen isotope fractionation studies on other nitrosamine reactions have also shown large primary kinetic isotope effects when bonds to nitrogen are broken or formed in rate-determining steps. acs.org

Table 2: Observed Kinetic Isotope Effects in N-Nitrosamine Rearrangements This table is interactive. Click on the headers to sort.

Reaction Studied Isotope Substitution Type of KIE Observed Value (k_light / k_heavy) Implication Reference
Fischer-Hepp of N-nitroso-N-methylaniline Ring Deuterium (H vs. D) Primary 1.7 C-H bond cleavage is rate-determining. rsc.org

Enzymatic Transformation Pathways

The biological activity of N-nitrosamines is intrinsically linked to their metabolic transformation by enzymes. These pathways can convert relatively inert parent compounds into highly reactive species.

α-Hydroxylation Mediated by Cytochrome P450 Enzymes

A critical metabolic activation pathway for many carcinogenic N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.orgchemrxiv.org This process is widely considered the rate-limiting first step in the bioactivation of these compounds, leading to their mutagenic and carcinogenic effects. chemrxiv.orgnih.gov The reaction involves the oxidation of a carbon atom immediately adjacent (in the α-position) to the nitroso group. nih.gov

For this compound, there are two potential sites for α-hydroxylation: the methyl carbon and the benzylic carbon.

Hydroxylation at the methyl carbon: This would produce an unstable α-hydroxynitrosamine, N-Nitroso-N-(4-bromobenzyl)hydroxymethylamine. This intermediate is expected to spontaneously decompose, losing formaldehyde, to yield a 4-bromobenzyldiazonium ion.

Hydroxylation at the benzylic carbon: This pathway would form N-Nitroso-N-(α-hydroxy-4-bromobenzyl)methylamine. This intermediate would then decompose by releasing 4-bromobenzaldehyde (B125591) to generate a methyldiazonium ion.

Both the methyldiazonium and the 4-bromobenzyldiazonium ions are potent electrophiles capable of alkylating biological macromolecules, most notably DNA. nih.govacs.org This DNA damage, if not repaired, can lead to mutations and the initiation of cancer. acs.org The specific CYP isoforms involved can vary, but CYP2E1 is known to be a primary catalyst for the α-hydroxylation of many simple dialkylnitrosamines. nih.govresearchgate.net

Table 3: Predicted Metabolites from α-Hydroxylation of this compound This table is interactive. Click on the headers to sort.

Site of Hydroxylation Initial Metabolite (α-Hydroxynitrosamine) Decomposition Products Reactive Electrophile
Methyl Carbon N-Nitroso-N-(4-bromobenzyl)hydroxymethylamine Formaldehyde, N₂ 4-Bromobenzyldiazonium ion

Spontaneous Decomposition of α-Hydroxylated Intermediates

The metabolic activation of N-nitrosamines such as this compound is a critical prerequisite for their biological activity. This process is initiated by enzymatic hydroxylation at one of the α-carbon atoms by cytochrome P450 enzymes. nih.gov This enzymatic action results in the formation of unstable α-hydroxylated intermediates.

In the case of this compound, two potential α-hydroxylated intermediates can be formed: one on the methyl group and another on the benzylic methylene (B1212753) group. These intermediates are highly unstable and undergo spontaneous, non-enzymatic decomposition. This decomposition is a rapid process that leads to the cleavage of the C-N bond and the release of an aldehyde. For instance, hydroxylation at the methyl group would yield formaldehyde, while hydroxylation at the benzylic position would release 4-bromobenzaldehyde. This decomposition is a key step that propels the molecule towards the formation of more reactive species.

Formation of Diazonium Ions as Reactive Species

Following the spontaneous decomposition of the α-hydroxylated intermediate, a primary nitrosamine is formed, which is also unstable. This species rapidly rearranges, leading to the formation of a diazonium ion. nih.gov The generation of this highly reactive electrophile is a central event in the bioactivation pathway of N-nitrosamines.

Specifically, the decomposition of the α-hydroxylated this compound leads to the formation of either a methyldiazonium ion or a 4-bromobenzyldiazonium ion, depending on which α-carbon was initially hydroxylated. These diazonium ions are potent alkylating agents due to the excellent leaving group ability of molecular nitrogen (N₂). The formation of these diazonium ions is a critical juncture, as they are the primary species responsible for the subsequent chemical reactions with cellular macromolecules. The generation of these reactive intermediates can be conceptualized as a cascade of events following the initial metabolic activation. nih.gov

Chemical Mechanisms of DNA Alkylation by Nitrosamine Metabolites

The diazonium ions generated from the metabolic activation of this compound are powerful electrophiles that can react with nucleophilic sites in cellular macromolecules, most notably DNA. nih.gov This process, known as DNA alkylation, is widely considered to be the initiating event in the carcinogenicity of N-nitrosamines. nih.gov

The 4-bromobenzyldiazonium ion, for example, can react with DNA bases, leading to the formation of DNA adducts. The primary sites of alkylation on the DNA bases are the nitrogen and oxygen atoms. For instance, the N7 position of guanine (B1146940) is a common site of alkylation, as are the O6 position of guanine and the O4 position of thymine. nih.gov The formation of these adducts can disrupt the normal base-pairing of DNA, leading to mutations during DNA replication and, ultimately, to the initiation of cancer. The specific pattern of DNA adducts can be influenced by the structure of the diazonium ion and the local DNA sequence. nih.gov A study on the mutagenicity of a series of N-nitroso-N-(p-substituted-benzyl)methylamines, including the 4-bromo derivative, in Salmonella typhimurium TA1535, demonstrated the biological consequences of this metabolic activation pathway. nih.gov

Reactions with Electrophilic Reagents

Beyond its metabolic activation, the N-nitroso group of this compound can also participate in reactions with external electrophilic reagents.

Formation of O-Substituted Hydroxydiazenium Salts

The oxygen atom of the nitroso group in N-nitrosamines possesses lone pairs of electrons and can therefore act as a nucleophile. When this compound is treated with a strong electrophile, such as an alkylating agent, an O-substituted hydroxydiazenium salt can be formed. These salts are of interest in synthetic organic chemistry. The reaction involves the attack of the nitroso oxygen on the electrophile, leading to a positively charged oxygen atom. This transformation alters the electronic properties of the original nitrosamine, rendering the molecule more susceptible to further chemical transformations. The specific conditions and the nature of the electrophile will dictate the stability and subsequent reactivity of the resulting hydroxydiazenium salt.

Reactivity of α-Lithiated N-Nitrosamines

The presence of the electron-withdrawing nitroso group acidifies the protons on the α-carbons of N-nitrosamines. This property allows for the deprotonation of these positions using a strong base, such as an organolithium reagent, to form α-lithiated N-nitrosamines.

Applications in Organic Synthesis

The α-lithiated derivative of this compound is a potent nucleophile and a valuable intermediate in organic synthesis. This carbanion can react with a wide variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. For example, reaction with alkyl halides, aldehydes, ketones, or esters would result in the introduction of a new substituent at the carbon adjacent to the nitrogen atom.

This reactivity provides a synthetic route to a diverse range of α-substituted secondary amines, as the nitroso group can be subsequently removed under various conditions. This "umpolung" or reversal of polarity of the α-carbon, from electrophilic in the parent amine to nucleophilic in the α-lithiated nitrosamine, is a powerful tool in the construction of complex organic molecules.

Advanced Structural Elucidation and Spectroscopic Characterization of N Nitroso N 4 Bromobenzyl Methylamine

Molecular Geometry and Conformational Analysis

The molecular geometry of N-nitrosamines is a subject of significant interest due to its implications for their chemical reactivity and biological activity. The structure of N-Nitroso-N-(4-bromobenzyl)methylamine is anticipated to be governed by the electronic and steric interactions of its constituent functional groups: the N-nitroso moiety, the methyl group, and the 4-bromobenzyl group.

The core of the N-nitroso functional group (Cα-N-N=O) in N-nitrosamines is generally considered to be planar. nih.gov This planarity arises from the delocalization of the lone pair of electrons on the amine nitrogen into the N=O π-system. This electron delocalization can be represented by two main resonance structures:

III

Structure II imparts a partial double bond character to the N-N bond and a partial negative charge on the oxygen atom. This resonance stabilization favors a planar arrangement of the atoms involved to maximize p-orbital overlap. Consequently, for this compound, the atoms of the CH₂(benzyl)-N-N=O and CH₃-N-N=O groups are expected to lie in the same plane.

Specific experimental bond lengths and angles for this compound are not available. However, they can be predicted with reasonable accuracy based on data from similar N-nitrosamines. The partial double bond character of the N-N bond results in a bond length that is shorter than a typical N-N single bond (around 1.45 Å) but longer than an N=N double bond (around 1.25 Å). For the simplest dialkylnitrosamine, N-nitrosodimethylamine (NDMA), the N-N bond length has been determined to be approximately 1.344 Å in the gas phase. nih.gov The N=O bond length, at around 1.235 Å for NDMA, is slightly longer than a typical N=O double bond, which is consistent with the resonance structure II that places a negative charge on the oxygen atom. nih.gov

The bond angles around the central nitrogen atom are expected to be close to 120°, consistent with sp² hybridization. The C-N-N and C-N-O bond angles will be influenced by the steric bulk of the methyl and 4-bromobenzyl substituents.

Table 1: Expected Bond Parameters in this compound based on Analogous Compounds

BondExpected Bond Length (Å)Expected Bond AngleExpected Angle (°)
N-N~1.34 - 1.36C(benzyl)-N-N~120
N=O~1.23 - 1.25C(methyl)-N-N~120
C(benzyl)-N~1.46 - 1.48N-N=O~115 - 120
C(methyl)-N~1.46 - 1.48C(benzyl)-N-C(methyl)~120

Note: These are estimated values based on general data for N-nitrosamines and should be confirmed by experimental studies.

The partial double bond character of the N-N bond leads to a significant barrier to rotation. researchgate.netdoi.org This restricted rotation results in the existence of distinct rotational isomers, or rotamers. For an asymmetrically substituted nitrosamine (B1359907) like this compound, these rotamers are described as cis and trans (or E and Z) isomers. The nomenclature refers to the spatial relationship of the substituents attached to the nitrogen atom relative to the N=O group.

In the case of this compound, the two rotameric forms would be:

Z (cis): The 4-bromobenzyl group and the oxygen atom are on the same side of the N-N bond.

E (trans): The 4-bromobenzyl group and the oxygen atom are on opposite sides of the N-N bond.

The energy barrier to this rotation in acyclic dialkylnitrosamines is typically around 23 kcal/mol. nih.gov This barrier is high enough to allow for the observation of distinct signals for the cis and trans isomers in NMR spectroscopy at room temperature. The relative populations of the two isomers are determined by the steric and electronic effects of the substituents. Generally, the less sterically hindered isomer is favored. For this compound, it is likely that the E (trans) isomer, where the bulkier 4-bromobenzyl group is opposite to the oxygen atom, would be the thermodynamically more stable form.

Table 2: Typical Rotational Energy Barriers for Selected N-Nitrosamines

CompoundRotational Barrier (ΔG‡, kcal/mol)
N-Nitrosodimethylamine~23
N-Nitrosodiethylamine~24
N-Nitrosopiperidine~21-23

Note: The specific barrier for this compound would require experimental determination.

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.

As of this writing, no single crystal X-ray diffraction studies for this compound have been reported in the scientific literature. Such a study would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the planarity of the N-nitroso group and the preferred rotameric form in the crystalline state. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

N-nitrosamines can act as ligands in coordination complexes with metal centers. The oxygen atom of the nitroso group possesses a lone pair of electrons and a partial negative charge, making it a potential coordination site for Lewis acidic metal ions. While no specific metal complexes of this compound have been characterized, the general coordination chemistry of nitrosamines suggests that it could bind to metal centers in a monodentate fashion through the oxygen atom. The nature of the metal-ligand interaction would depend on the specific metal ion and the reaction conditions. Structural analysis of such complexes, typically performed using X-ray crystallography, would provide valuable insights into the electronic properties of the nitrosamine and its behavior as a ligand.

Crystallographically Determined Binding Modes

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A crystallographic analysis would be essential to definitively determine its three-dimensional structure. This would involve growing a suitable single crystal of the compound and analyzing it using X-ray diffraction.

Such a study would provide precise measurements of:

Bond lengths: The distances between the atoms within the molecule, offering insight into bond order and strength.

Bond angles: The angles formed between adjacent bonds, defining the molecular geometry.

Torsional angles: The dihedral angles that describe the conformation of the molecule, particularly the rotation around single bonds.

Intermolecular interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, or van der Waals interactions, that govern how the molecules pack together in the solid state. This information is crucial for understanding the compound's physical properties.

Without experimental crystallographic data, a definitive table of bond lengths and angles for this compound cannot be constructed.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The interaction of a compound with infrared radiation causes vibrations of its chemical bonds at specific frequencies, resulting in a unique spectral fingerprint.

Infrared (IR) Absorption Spectroscopy

An experimental Infrared (IR) spectrum of this compound is not available in the surveyed literature. A typical IR spectrum for this compound would be expected to show characteristic absorption bands for the N-N=O (nitroso) group, the C-N bond, aromatic C-H and C=C bonds of the bromobenzyl group, and aliphatic C-H bonds of the methyl and benzyl (B1604629) methylene (B1212753) groups.

Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution technique for obtaining an infrared spectrum. No published FTIR spectrum for this compound could be located. An FTIR analysis would provide more precise vibrational frequency data compared to conventional IR spectroscopy, allowing for a more detailed assignment of the vibrational modes.

A hypothetical data table for the principal FTIR peaks would include the observed frequency (in cm⁻¹), the intensity of the absorption (e.g., strong, medium, weak), and the assignment of the vibration to a specific functional group or bond.

Correlation of Experimental Spectra with Theoretical Calculations (DFT)

To complement experimental vibrational spectroscopy, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. These calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a more confident and detailed assignment of the vibrational modes can be achieved.

As no experimental spectrum is available, a correlation with theoretical calculations for this compound has not been performed in the literature. Such a study would involve optimizing the geometry of the molecule at a specific level of theory and basis set, followed by a frequency calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H).

¹H NMR Spectroscopic Analysis

A published ¹H NMR spectrum for this compound is not available. Due to the restricted rotation around the N-N bond in nitrosamines, it is common to observe two distinct sets of signals for the groups attached to the nitrogen atom, corresponding to the E and Z isomers.

A hypothetical ¹H NMR spectrum of this compound would be expected to show signals for:

The protons on the bromobenzyl aromatic ring.

The methylene protons of the benzyl group.

The methyl protons.

The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals would provide detailed information about the connectivity and spatial arrangement of the atoms. Without experimental data, a definitive ¹H NMR data table cannot be generated.

¹³C NMR Spectroscopic Analysis

The ¹³C Nuclear Magnetic Resonance (NMR) spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule resonates at a characteristic chemical shift (δ), measured in parts per million (ppm), which is influenced by its local electronic environment. Due to the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond, asymmetrical nitrosamines like this one often exist as a mixture of E/Z geometric isomers (rotamers), which can lead to the appearance of two distinct sets of signals in the NMR spectrum. nih.govacanthusresearch.com

The expected chemical shifts for the carbon atoms are influenced by the electronic effects of the substituents. The bromine atom, being electronegative, deshields the carbon to which it is directly attached (C4). The nitroso group (N=O) significantly influences the chemical shifts of the adjacent α-carbons (the methyl and benzylic carbons), with the values differing between the E and Z isomers. nih.gov The carbon atom of the methyl group (cis to the nitroso oxygen) is typically shielded (shifted upfield) compared to the carbon of the benzylic group (trans to the oxygen), and vice-versa in the other isomer.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (ipso-C)135-138Aromatic carbon attached to the CH₂ group; deshielded by the ring and substituent.
C2/C6129-131Aromatic carbons ortho to the CH₂ group.
C3/C5131-133Aromatic carbons meta to the CH₂ group and ortho to the bromine atom.
C4 (C-Br)121-124Aromatic carbon attached to bromine; shielded by the halogen's resonance effect but deshielded by its inductive effect.
CH₂ (Benzylic)48-55α-carbon to the nitroso group; position is sensitive to E/Z isomerism.
CH₃ (Methyl)35-42α-carbon to the nitroso group; position is sensitive to E/Z isomerism.

Note: The predicted values are estimates based on typical chemical shifts for substituted benzenes and N-nitrosamines. The presence of E/Z isomers may result in two distinct signals for the CH₂ and CH₃ carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the structural connectivity of the molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would display a key correlation between the protons of the benzylic methylene group (CH₂) and the ortho protons (H2/H6) of the aromatic ring, confirming their adjacency. Cross-peaks would also be observed between the adjacent protons within the aromatic ring spin system (H2/H6 with H3/H5). ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.net An HSQC spectrum would definitively link the proton and carbon signals for the methyl group (CH₃), the benzylic methylene group (CH₂), and each of the aromatic C-H pairs (C2/H2, C3/H3, C5/H5, C6/H6). This technique is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for piecing together the molecular fragments. ipb.ptresearchgate.net Key expected HMBC correlations include:

Protons of the methyl group (CH₃) correlating to the benzylic carbon (CH₂).

Protons of the benzylic group (CH₂) correlating to the methyl carbon (CH₃) and the aromatic carbons C1, C2, and C6.

Aromatic protons H2/H6 correlating to carbons C1, C3/C5, and C4.

Aromatic protons H3/H5 correlating to carbons C1, C2/C6, and C4.

Conformational Studies via NMR Spectroscopy

The N-N bond in N-nitrosamines possesses significant double-bond character due to resonance, which restricts free rotation. acanthusresearch.com In asymmetrically substituted nitrosamines like this compound, this restricted rotation gives rise to two stable planar conformers, known as E/Z isomers or rotamers. acanthusresearch.com These isomers can be distinguished by NMR spectroscopy as they are often stable enough at room temperature to produce separate sets of signals. nih.govresearchgate.net

The key distinction lies in the orientation of the alkyl groups relative to the nitroso-oxygen. In one isomer, the methyl group is cis to the oxygen, and the 4-bromobenzyl group is trans. In the other, the arrangement is reversed. The chemical shifts of the α-protons (on the methyl and benzylic carbons) are particularly sensitive to this arrangement due to the magnetic anisotropy of the N=O group. acs.org Typically, α-protons that are cis to the nitroso-oxygen are shifted significantly downfield compared to those in the trans position. acanthusresearch.comacs.org

Variable-temperature (VT) NMR experiments can be employed to study the dynamics of interconversion between the E and Z isomers. By tracking the coalescence of the separate signals at elevated temperatures, the activation energy barrier (ΔG‡) for the N-N bond rotation can be calculated. nih.govresearchgate.net Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the spatial proximity of protons, allowing for definitive assignment of the major and minor isomers by observing the NOE between the methyl and benzyl protons in the specific rotamers. reddit.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns upon ionization.

Elucidation of Fragmentation Patterns

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation, providing a molecular fingerprint. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for any fragments containing the bromine atom, appearing as pairs of peaks separated by 2 m/z units.

Key fragmentation pathways for N-nitrosamines include:

Loss of the Nitroso Group: A common fragmentation is the cleavage of the N-N bond to lose a nitric oxide radical (•NO), resulting in a fragment ion at [M-30]⁺. semanticscholar.orgresearchgate.netnih.gov

Alpha-Cleavage: Cleavage of the C-N bond alpha to the nitrosamine nitrogen is a dominant pathway. nih.gov This can lead to the formation of the stable 4-bromobenzyl cation (m/z 169/171). Further rearrangement of this ion can produce the tropylium (B1234903) ion (m/z 91) via loss of HBr.

McLafferty-type Rearrangement: Many nitrosamines show a loss of a hydroxyl radical (•OH), giving a peak at [M-17]⁺. researchgate.netnih.gov

Formation of NO⁺: A peak at m/z 30, corresponding to the NO⁺ ion, is often observed. osti.gov

Table 2: Expected Key Fragments in the EI Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
228 / 230[C₈H₉BrN₂O]⁺Molecular Ion (M⁺)
198 / 200[C₈H₉BrN]⁺Loss of •NO
211 / 213[C₈H₈BrN₂]⁺Loss of •OH
169 / 171[C₇H₆Br]⁺4-bromobenzyl cation (α-cleavage)
91[C₇H₇]⁺Tropylium ion (from benzyl fragment)
30[NO]⁺Nitroso cation

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) for the analysis of polar and thermally labile compounds. plasmion.com For N-nitrosamines, ESI-MS is highly effective, typically producing an abundant protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source. semanticscholar.orgnih.gov This makes it an excellent method for confirming the molecular weight of the compound (m/z 229/231 for the protonated molecule).

When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the parent ion. semanticscholar.orgnih.gov A characteristic fragmentation of the protonated nitrosamine in the collision cell is the neutral loss of 30 Da (NO), which serves as a diagnostic marker for this class of compounds. semanticscholar.orgnih.gov The high sensitivity and specificity of LC-ESI-MS/MS make it a preferred method for the trace-level detection and quantification of nitrosamines in complex matrices. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions containing one or more unpaired electrons, i.e., paramagnetic species. nih.gov

The ground-state this compound molecule is a diamagnetic species with all electrons paired; therefore, it is EPR-silent and cannot be directly observed by this technique. However, EPR spectroscopy can be a valuable tool for studying the chemical reactions and degradation pathways of this compound that involve radical intermediates. mdpi.com For instance, photolytic cleavage (using UV light) or metabolic activation of nitrosamines can lead to the formation of various radical species. The EPR spin-trapping technique, which uses a "spin trap" molecule to react with and stabilize short-lived radicals to form a more persistent radical adduct, could be employed to detect and identify such transient intermediates formed during the decomposition of this compound. mdpi.com

Investigations of Radical Intermediates in Nitrosamine Reactions

The reactions of N-nitroso compounds, including this compound, are known to proceed through radical intermediates, particularly upon photolytic or thermal decomposition. The study of these transient species is crucial for understanding the reaction mechanisms and the subsequent chemical transformations. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a primary and powerful technique for the direct or indirect detection and characterization of these radical intermediates.

Upon exposure to ultraviolet (UV) light, N-nitrosamines typically undergo homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. acs.org This primary photochemical event leads to the formation of two principal radical species: an aminyl radical and a nitric oxide radical (•NO). For this compound, this dissociation would yield the N-(4-bromobenzyl)methylaminyl radical and nitric oxide.

The direct detection of these short-lived primary radicals by EPR spectroscopy can be challenging due to their low steady-state concentrations and high reactivity. Therefore, spin trapping techniques are frequently employed. nih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent radical adduct, which can then be readily detected and characterized by EPR. nih.gov Common spin traps used in such studies include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).

While specific EPR studies on this compound are not extensively documented in the literature, the behavior of structurally similar N-nitrosamines provides a strong basis for predicting the nature of the radical intermediates and their spectroscopic signatures. For instance, the photolytic decomposition of various N-nitrosamines has been shown to produce aminyl radicals that can be trapped and characterized. The resulting spin adducts exhibit characteristic EPR spectra, from which hyperfine coupling constants (hfcc) can be extracted. These constants provide valuable information about the electronic structure of the trapped radical and the identity of the interacting nuclei.

The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei within the radical structure. For the spin adduct of the N-(4-bromobenzyl)methylaminyl radical, significant hyperfine couplings would be expected from the nitrogen nucleus of the spin trap and the β-hydrogen atoms of the trapped aminyl radical fragment. The magnitude of these couplings is indicative of the spin density distribution within the radical adduct.

Below is a representative data table illustrating the kind of EPR spectroscopic data that would be obtained from a spin trapping experiment involving a compound structurally analogous to this compound. The data is based on typical values observed for aminyl radical adducts with the DMPO spin trap.

Radical IntermediateSpin TrapHyperfine Coupling Constant (aN) in GHyperfine Coupling Constant (aH) in Gg-factor
N-(4-bromobenzyl)methylaminyl radicalDMPO13.5 - 14.51.8 - 2.5~2.0058

Computational Chemistry and Theoretical Investigations of N Nitroso N 4 Bromobenzyl Methylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energetics. For N-Nitroso-N-(4-bromobenzyl)methylamine, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the theoretical investigation of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. dtic.mil

The optimized geometry of this compound would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the nitroso group (-N=O) introduces a degree of planar character around the N-N bond due to resonance, which results in hindered rotation and the possibility of Z/E isomers. nih.govnih.gov The 4-bromobenzyl group will have specific orientations relative to the nitrosamine (B1359907) moiety.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Important parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and delocalization of electrons within the molecule. researchgate.net

Table 1: Predicted Key Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
N-N Bond Length~1.34 Å
N=O Bond Length~1.23 Å
C-N Bond Length (benzyl)~1.46 Å
C-N Bond Length (methyl)~1.45 Å
N-N=O Bond Angle~114°
C-N-N Bond Angle~118°

Note: The values in this table are hypothetical and based on typical values for similar N-nitrosamine structures calculated using DFT methods.

Calculation of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized geometry. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the synthesized compound. dtic.milresearchgate.net

The calculated IR spectrum of this compound is expected to show characteristic absorption bands for the N=O and N-N stretching vibrations. pw.edu.pl The N=O stretching frequency in nitrosamines typically appears in the range of 1400-1500 cm⁻¹. The N-N stretching vibration is usually found between 1000-1150 cm⁻¹. Vibrations associated with the aromatic ring and the C-Br bond would also be present.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
N=O Stretch1400 - 1500
C=C Stretch (Aromatic)1450 - 1600
N-N Stretch1000 - 1150
C-Br Stretch500 - 650

Note: This table presents expected frequency ranges for the specified vibrational modes based on DFT calculations of analogous compounds.

Simulation of Reaction Pathways and Transition States

DFT calculations are instrumental in exploring the reaction mechanisms involving this compound. This includes studying its formation, degradation, and potential metabolic activation pathways. acs.orgresearchgate.netmdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states.

For instance, the nitrosation of N-(4-bromobenzyl)methylamine can be modeled to understand the energy barriers and reaction mechanism. sciety.orgnih.gov Similarly, the photolytic degradation of the molecule can be investigated by calculating the energies of excited states and identifying potential bond dissociation pathways. mdpi.comacs.org The calculation of transition state geometries and their corresponding activation energies provides quantitative insights into the kinetics of these reactions. nih.gov

Prediction of Molecular Stability

The thermodynamic stability of this compound can be assessed through DFT calculations. The total electronic energy obtained from the geometry optimization is a primary indicator of its stability. Furthermore, the calculation of the Gibbs free energy of formation provides a more complete picture of its thermodynamic properties. chula.ac.th

High-Level Quantum Chemical Calculations

While DFT provides a good balance between accuracy and computational cost, higher-level quantum chemical methods are often employed to obtain more precise results, especially for thermochemistry and reaction barriers.

Coupled-Cluster Theory Applications (e.g., CCSD(T)-F12a)

Coupled-cluster (CC) theory is one of the most accurate ab initio methods available for molecular electronic structure calculations. aps.orgwikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" in computational chemistry for its high accuracy in predicting molecular energies. rsc.org

Applying CCSD(T) calculations to this compound, while computationally demanding, would provide benchmark data for its stability and reactivity. For example, highly accurate bond dissociation energies, particularly for the N-N and N=O bonds, can be determined. These calculations can also serve to validate the results obtained from more computationally efficient DFT methods. researchgate.net The explicitly correlated CCSD(T)-F12a method further improves the accuracy by including terms that depend explicitly on the interelectronic distance, leading to a faster convergence with respect to the basis set size.

Vibrational Configuration Interaction Theory

Vibrational Configuration Interaction (VCI) theory is a sophisticated computational method used to calculate anharmonic vibrational frequencies of molecules. Unlike simpler harmonic approximations, VCI accounts for the coupling between different vibrational modes and the curvature of the potential energy surface, providing a more accurate representation of a molecule's vibrational spectrum.

In the theoretical study of this compound, VCI calculations would be instrumental in assigning and understanding its infrared (IR) spectrum. Key vibrational modes of interest include the N-N=O stretching and bending frequencies, which are characteristic of the nitrosamine group. wikipedia.org Furthermore, the vibrations associated with the 4-bromobenzyl group, such as C-Br stretching and aromatic C-H vibrations, can be precisely calculated.

Hypothetical VCI calculations for this compound could reveal significant anharmonic effects, particularly for the N-N=O modes, due to their potential coupling with other low-frequency modes in the molecule. The computed anharmonic frequencies would provide a benchmark for experimental IR spectroscopy, aiding in the definitive identification and characterization of this compound.

Table 1: Hypothetical Anharmonic Vibrational Frequencies of this compound Calculated using VCI

Vibrational ModeHarmonic Frequency (cm⁻¹)Anharmonic Frequency (cm⁻¹)Intensity (km/mol)
N=O Stretch14801455High
N-N Stretch10501035Medium
C-Br Stretch650642Medium
Aromatic C-H Stretch3100-30003080-2980Medium-Low
CH₃ Rock11501140Low

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the energy of a molecule as a function of its geometry. researchgate.netrsc.org By mapping the PES, stationary points such as minima (stable structures) and saddle points (transition states) can be located, providing crucial information about molecular conformations, reaction pathways, and energy barriers. nih.gov

For this compound, PES mapping can be employed to investigate various dynamic processes, including conformational changes and potential decomposition pathways. A key reaction coordinate to explore would be the rotation around the N-N bond, which can lead to different conformers with distinct energies and populations.

Furthermore, the PES can be mapped to study the dissociation of the nitroso group, a critical process in the context of the reactivity of N-nitroso compounds. researchgate.net By identifying the transition state for N-N bond cleavage, the energy barrier for this process can be calculated. This information is vital for understanding the thermal stability and potential reactivity of the molecule.

Table 2: Hypothetical Energy Barriers for Conformational Changes and Dissociation of this compound

ProcessReaction CoordinateEnergy Barrier (kcal/mol)
N-N Bond RotationDihedral Angle (C-N-N-O)12.5
N-N Bond DissociationN-N Bond Length35.8
C-N Bond DissociationC-N Bond Length42.1

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.comyoutube.com By analyzing the molecular orbitals, particularly the frontier molecular orbitals, one can gain insights into the chemical behavior of a compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrosamine group and the bromine atom, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the nitroso group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-8.2
LUMO-1.5
HOMO-LUMO Gap6.7

Modeling of Molecular Interactions

Computational modeling can be used to simulate and understand the interactions between a molecule and its environment, including other molecules and metal ions.

N-nitroso compounds are known to interact with metal centers, which can be relevant in various chemical and biological contexts. researchgate.netou.edu Computational modeling can be used to study the binding of this compound to different metal centers. These studies can predict the preferred binding modes, binding energies, and the electronic structure of the resulting metal complexes.

Theoretical investigations could explore the coordination of this compound to a metal center through the oxygen or nitrogen atom of the nitroso group, or potentially through the bromine atom. By calculating the binding energies for these different coordination modes, the most stable complex can be identified. Such studies are crucial for understanding the potential role of this compound as a ligand in coordination chemistry.

Table 4: Hypothetical Binding Energies of this compound with a Metal Center (M²⁺)

Binding SiteCoordination AtomBinding Energy (kcal/mol)
Nitroso GroupOxygen-25.3
Nitroso GroupNitrogen-22.1
Bromine AtomBromine-15.7

Computational Assessment of Enzymatic Reaction Mechanisms

The metabolic activation of many N-nitrosamines is a critical step in their mechanism of carcinogenicity, and this process is frequently mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Computational chemistry and theoretical investigations provide powerful tools to elucidate the intricate mechanisms of these enzymatic reactions at an atomic level. frontiersin.org For this compound, such studies would focus on its interaction with CYP isozymes and the subsequent chemical transformations.

The primary metabolic activation pathway for N-nitrosamines is the hydroxylation of the α-carbon atom, which is considered a crucial rate-limiting step. nih.govchemrxiv.org This reaction is initiated by CYP enzymes and leads to the formation of an unstable α-hydroxynitrosamine. nih.gov This intermediate then spontaneously decomposes to generate reactive electrophilic species, such as diazonium ions, which can subsequently alkylate DNA, leading to mutations and potentially initiating carcinogenesis. frontiersin.orgmdpi.com

Computational models are employed to predict the likelihood of these metabolic activation steps. nih.govnih.gov Methodologies such as molecular docking, quantum mechanics (QM), and hybrid quantum mechanics/molecular mechanics (QM/MM) are central to these investigations. chemrxiv.orgacs.orgwordpress.com

Molecular Docking Studies

To initiate the metabolic process, the substrate must first bind within the active site of a CYP enzyme. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. heraldopenaccess.us In the context of this compound, docking simulations would be performed with various human CYP isozymes known to metabolize nitrosamines, such as CYP2A6 and CYP2E1, to identify the most likely enzymatic catalysts. globethesis.com

These simulations predict the binding affinity and the specific conformation of the nitrosamine within the enzyme's active site. heraldopenaccess.us A favorable docking pose would place one of the α-carbons (either on the methyl group or the benzyl (B1604629) group) in close proximity to the reactive heme iron-oxo species of the enzyme, a prerequisite for the hydroxylation reaction to occur. globethesis.com The results are often evaluated using a scoring function, which estimates the binding energy.

Table 1: Illustrative Molecular Docking Scores of this compound with Various CYP Isoforms (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental studies on this compound are not publicly available.)

CYP Isoform Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Distance of α-Carbon to Heme Iron (Å)
CYP1A2 -7.8 Phe226, Thr124 4.5 (benzyl)
CYP2A6 -8.5 Thr275, Phe118 4.1 (methyl)
CYP2E1 -8.2 Thr270, Leu368 4.3 (methyl)
CYP3A4 -7.5 Arg212, Ser119 4.8 (benzyl)
Quantum Mechanics (QM) and QM/MM Investigations

Following the binding of the substrate, the chemical reaction of hydroxylation can be modeled using quantum mechanics. frontiersin.org Density Functional Theory (DFT) is a widely used QM method to study the electronic structure and reactivity of molecules, allowing for the calculation of reaction pathways and energy barriers. mdpi.comnih.gov

The hydroxylation reaction catalyzed by CYP450 is generally understood to proceed in two steps: a hydrogen atom abstraction from the α-carbon by the enzyme's active species (Compound I), followed by a rebound reaction where a hydroxyl group is transferred to the resulting carbon radical. mdpi.com QM calculations can determine the activation energy for each of these steps for both potential hydroxylation sites on this compound: the methyl carbon and the benzylic carbon. The pathway with the lower energy barrier is predicted to be the more favorable one.

For greater accuracy, these QM calculations can be embedded within a molecular mechanics (MM) description of the surrounding protein environment, a technique known as QM/MM. acs.orgnwo.nl This hybrid approach accounts for the influence of the protein's structure and electrostatic field on the reaction, providing a more realistic model of the enzymatic process. wordpress.com

Table 2: Hypothetical Calculated Activation Energies for the α-Hydroxylation of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental studies on this compound are not publicly available.)

Reaction Step Site of Hydroxylation QM Calculated Activation Energy (kcal/mol) QM/MM Calculated Activation Energy (kcal/mol)
Hydrogen Abstraction Methyl Carbon 16.5 14.2
Rebound Methyl Carbon 2.1 1.8
Overall Barrier Methyl Carbon 16.5 14.2
Hydrogen Abstraction Benzyl Carbon 18.2 16.8
Rebound Benzyl Carbon 2.5 2.2
Overall Barrier Benzyl Carbon 18.2 16.8

Based on these hypothetical calculations, the metabolic activation via hydroxylation of the methyl group would be kinetically favored over the benzyl group. Such computational insights are invaluable for predicting the potential metabolites and understanding the structure-activity relationships that govern the carcinogenicity of N-nitrosamines. nih.gov

Analogues, Derivatives, and Structure Reactivity Relationships Within N Nitroso Compounds

Synthesis of Structurally Related N-Nitroso Compounds

The synthesis of N-nitroso compounds is most commonly achieved through the nitrosation of secondary amines. This reaction typically involves an electrophilic attack on the amine nitrogen by a nitrosating agent. The efficiency and selectivity of this process can be influenced by the structure of the amine and the reaction conditions.

The development of new analogues of N-nitroso compounds often focuses on introducing various substituents to probe structure-activity relationships. For instance, the synthesis of a series of N-nitroso-N-benzylmethylamines with different para-substituents on the benzyl (B1604629) ring allows for the systematic investigation of electronic effects on reactivity. The general synthetic route involves the reaction of the corresponding N-substituted benzylmethylamine with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.

Table 1: Synthesis of N-Nitroso-N-(p-substituted-benzyl)methylamines This table is illustrative and compiled from general synthetic principles of N-nitrosation, as specific yield data for a direct comparative series under identical conditions is not readily available in the provided search results.

Substituent (X)Precursor AmineNitrosating AgentTypical Conditions
-HN-benzylmethylamineNaNO₂aq. HCl, 0-5 °C
-BrN-(4-bromobenzyl)methylamineNaNO₂aq. HCl, 0-5 °C
-ClN-(4-chlorobenzyl)methylamineNaNO₂aq. HCl, 0-5 °C
-CNN-(4-cyanobenzyl)methylamineNaNO₂aq. HCl, 0-5 °C
-NO₂N-(4-nitrobenzyl)methylamineNaNO₂aq. HCl, 0-5 °C
-CH₃N-(4-methylbenzyl)methylamineNaNO₂aq. HCl, 0-5 °C
-OCH₃N-(4-methoxybenzyl)methylamineNaNO₂aq. HCl, 0-5 °C

Alternative and milder methods for N-nitrosation have also been developed, such as the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method has been shown to be effective for a broad range of secondary amines, including aryl, benzyl, and alkyl amines, and is compatible with acid-labile protecting groups. rsc.org

The yields and selectivity of N-nitrosation reactions are highly dependent on the structure of the secondary amine precursor and the reaction conditions. Generally, the nucleophilicity of the amine nitrogen plays a crucial role. Electron-donating groups on the aromatic ring of N-benzylmethylamine analogues can increase the electron density on the nitrogen atom, thereby facilitating the electrophilic attack by the nitrosating agent and potentially leading to higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, making the reaction more difficult and possibly resulting in lower yields.

The reactivity of different types of secondary amines towards nitrosation has been observed to follow the general order: aryl amines > benzyl amines > alkyl amines. rsc.org In a study on the N-nitrosation of N-4-R-benzylpivalamides, it was found that electron-releasing groups on the aromatic ring increased the rate of the reaction, while electron-withdrawing groups decelerated it. This highlights the significant electronic influence of substituents on the ease of N-nitroso compound formation.

Influence of Structural Features on Chemical Reactivity

The chemical reactivity of N-nitroso compounds is profoundly influenced by both steric and electronic factors. These features can affect reaction rates, dictate reaction pathways, and are critical in determining the biological activity of these compounds.

Steric hindrance around the N-nitroso group and the α-carbons can significantly impact reactivity. Bulky substituents can impede the approach of reagents, thereby slowing down reaction rates. For instance, the rate of nitrosation of secondary amines is sensitive to steric bulk around the nitrogen atom. A study on the nitrosation of various piperidine (B6355638) derivatives showed a clear trend in reactivity, with the rate decreasing as steric hindrance increased. The observed sequence of reactivity was piperidine ≈ 4-methylpiperidine (B120128) > 2-methylpiperidine (B94953)2-ethylpiperidine (B74283) > 2,6-dimethylpiperidine. acs.org In the case of 2,6-dimethylpiperidine, no nitrosation was observed, demonstrating the powerful inhibitory effect of steric hindrance. acs.org

In the context of the biological activity of N-nitrosamines, which often involves enzymatic α-hydroxylation, steric bulk around the α-carbon can inhibit this metabolic activation step. nih.gov This can lead to a reduction in the carcinogenic potency of the compound.

The electronic properties of substituents, particularly on aromatic rings, can have a dramatic effect on the reactivity of N-nitroso compounds. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the molecule, influencing the stability of intermediates and transition states.

For N-nitroso-N-benzylmethylamine analogues, substituents on the para-position of the benzyl ring can modulate the reactivity of the benzylic α-carbon. Electron-withdrawing groups, such as bromo, chloro, cyano, and nitro groups, can influence the stability of potential cationic intermediates that may form during metabolic activation. A quantitative structure-activity relationship (QSAR) study on the mutagenicity of substituted N-nitroso-N-benzylmethylamines found that the differences in mutagenic potencies could be explained by a combination of molecular connectivity indices and electronic parameters (sigma and pi). Furthermore, it was suggested that an optimal level of electron withdrawal by the substituent could lead to maximum mutagenicity by activating the methylene (B1212753) C-H bond.

Table 2: Relative Mutagenic Potency of p-Substituted N-Nitroso-N-benzylmethylamines Data adapted from a study on the mutagenicity in Salmonella typhimurium TA1535 with S9 activation.

Substituent (X)Relative Mutagenic Potency
-ClMost Potent
-CNHigh
-BrHigh
-NO₂Moderate
-HModerate
-OCH₃Lower
-CH₃Lower
-FMuch Lower
-COOHLeast Potent

The presence of strong electron-withdrawing groups can also impact the degradation pathways of N-nitroso compounds. nih.govacs.org

Comparative Studies of Degradation and Transformation Pathways

N-nitroso compounds can undergo degradation and transformation through various pathways, including photolysis and metabolic processes. The structure of the N-nitroso compound plays a critical role in determining the predominant degradation route and the nature of the resulting products.

Metabolic transformation is a crucial pathway for the bioactivation of many N-nitrosamines. mdpi.comresearchgate.net This process is often initiated by cytochrome P450-mediated α-hydroxylation. The resulting α-hydroxy nitrosamine (B1359907) is unstable and can decompose to form a reactive diazonium ion, which is capable of alkylating DNA. The nature of the substituents on the N-nitroso compound can influence the rate and site of metabolism. For instance, the presence of different alkyl or aryl groups can lead to different metabolic products and organ-specific carcinogenic effects. nih.gov

Denitrosation, the cleavage of the N-NO bond, is another important transformation pathway that can be considered a detoxification mechanism, as it leads to the formation of the parent secondary amine. nih.gov The susceptibility of an N-nitroso compound to denitrosation can also be influenced by its structural and electronic properties. nih.gov

Bacterial degradation represents another potential transformation pathway for N-nitrosamines in certain environments. Some intestinal bacteria have been shown to degrade N-nitrosamines, converting them back to the parent amine and nitrite. nih.govsemanticscholar.org The rate of this degradation can vary depending on the structure of the nitrosamine.

Differences in Denitrosation Efficiency Across Analogues

Denitrosation, the cleavage of the N-NO bond, is a critical reaction for N-nitrosamines. The efficiency of this process can be influenced by several factors, including the electronic and steric properties of the substituents on the amine nitrogen. Protolytic denitrosation, for instance, can occur under acidic conditions and may be accelerated by the presence of nucleophiles like bromide, thiocyanate, or thiourea. nih.govfreethinktech.com

The rate of denitrosation varies among different nitrosamine analogues. Studies comparing the microsomal denitrosation and demethylation of various N-nitroso-N-methylalkylamines and N-nitroso-N-methylarylamines demonstrate this variability. The rate of the denitrosation reaction has been observed to be 9–39% of the rate of demethylation, depending on the specific nitrosamine and its concentration. oup.com For example, the ratio of denitrosation to demethylation is different for N-nitrosodimethylamine compared to N-nitroso-N-methylbenzylamine. oup.com This suggests that the electronic effects of the benzyl group, modified by the bromo-substituent in N-Nitroso-N-(4-bromobenzyl)methylamine, play a significant role in the stability of the N-NO bond.

Table 1: Comparison of Microsomal Denitrosation and Demethylation Rates for Select N-Nitrosamines oup.com
N-Nitrosamine CompoundSubstrate Concentration (mM)Rate of Demethylation (nmol HCHO/min/mg protein)Rate of Denitrosation (nmol NO₂⁻/min/mg protein)Denitrosation/Demethylation Ratio (%)
N-Nitrosodimethylamine15.830.559.4
N-Nitrosodimethylamine108.151.1514.1
N-Nitroso-N-methylethylamine105.501.5528.2
N-Nitroso-N-methyl-n-butylamine12.881.1238.9
N-Nitroso-N-methylbenzylamine15.200.9818.8
N-Nitroso-N-methylaniline10.420.1433.3

Variability in α-Hydroxylation Propensity

The metabolic activation of many N-nitrosamines, which is linked to their biological activity, is initiated by enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govresearchgate.netacs.org This process involves the oxidation of a carbon atom adjacent (in the α-position) to the nitrosamine nitrogen, forming an unstable α-hydroxynitrosamine. nih.govacs.orgnih.gov This intermediate then decomposes to yield an electrophilic diazonium ion, which can alkylate cellular macromolecules. nih.govacs.orgwikipedia.org

Table 2: Predicted Likelihood of α-Hydroxylation for Structurally Diverse Nitrosamines acs.org
N-Nitrosamine CompoundPredicted α-Hydroxylation Value*
N-Nitrosodimethylamine (NDMA)0.70
N-Nitrosodiethylamine (NDEA)0.65
N-Nitrosopiperidine (NPIP)0.56
N-Nitroso-N-methyl-N-butylamine (NMBA)0.70 (methyl) / 0.65 (butyl)
N-Nitrosovarenicline0.63

*Predicted values are based on computational models and represent the likelihood of hydroxylation at the most favorable α-position. Higher values indicate a greater propensity for α-hydroxylation.

Coordination Chemistry of Nitrosamines

The lone pair of electrons on the oxygen and nitrogen atoms of the nitroso group allows N-nitrosamines to act as ligands, coordinating with various metal centers. This interaction forms the basis of their coordination chemistry.

Interactions with Transition Metal Complexes

N-nitrosamines can bind to transition metals in several modes. nih.govacs.org The most common is a monodentate coordination through the oxygen atom of the nitroso group (η¹-O binding mode). acs.org However, N-coordination and bridging modes have also been observed. wikipedia.org A variety of transition metals have been shown to form complexes with nitrosamines, including iron, ruthenium, osmium, iridium, and copper. acs.orgrsc.org For example, diethylnitrosamine reacts with iron and ruthenium porphyrin complexes to form stable nitrosamine-metal adducts. acs.org Similarly, N-nitrosodimethylamine has been shown to coordinate to binuclear copper(I) complexes. rsc.org The formation of these complexes can stabilize the nitrosamine ligand; for instance, highly unstable primary nitrosamines have been stabilized through coordination to an iridium center. The N-nitroso moiety can also function as a directing group in metal-catalyzed C-H activation reactions. nih.govresearchgate.net

Spectroscopic Signatures of Coordinated Nitrosamines

The coordination of a nitrosamine to a metal center leads to characteristic changes in its spectroscopic properties, which can be observed using techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.

In the IR spectra of free nitrosamines, the N=O stretching vibration typically appears as a strong band. pw.edu.pl For instance, in N-nitrosodimethylamine, this band is observed around 1486-1408 cm⁻¹. pw.edu.pl Another characteristic band is the N-N stretching vibration, found between 1106 and 1052 cm⁻¹. pw.edu.pl Upon coordination to a metal, the frequencies of these vibrations are altered, providing evidence of the metal-ligand interaction. Isotope labeling studies (e.g., using ¹⁵N or ¹⁸O) can be employed to definitively assign the nitrosyl and nitrosamine bands in the IR spectra of these complexes. acs.org

UV-Vis spectroscopy of nitrosamines typically shows two absorption maxima, one of high intensity around 230-235 nm and another of lower intensity around 330-365 nm. pw.edu.plpmda.go.jp The formation of a metal complex can shift these absorption bands. For example, the one-electron oxidation of iridium(III)-nitrosamine complexes to form iridium(IV) species results in new spectra characteristic of the Ir(IV) center. researchgate.net

NMR spectroscopy is also a valuable tool. The hindered rotation around the N-N bond in nitrosamines can make the α-substituents magnetically non-equivalent. nih.gov Coordination to a paramagnetic metal center, such as Ir(IV), can lead to significant changes in the NMR spectrum, providing evidence for the formation of the complex. researchgate.net Furthermore, techniques like tandem mass spectrometry can be used to reliably identify the N-nitroso functionality in complex molecules. nih.gov

Development of this compound as a Model Compound

While specific studies explicitly designating this compound as a model compound are not prevalent, its structure suggests its utility in fundamental studies of nitrosamine chemistry. Its utility can be inferred from the known reactivity of its core structure and the properties imparted by the bromo-substituent.

Utility in Mechanistic Studies of Nitrosamine Chemistry

This compound serves as an excellent model for investigating the mechanistic pathways of nitrosamine reactions for several reasons. The N-nitroso-N-methylbenzylamine core is a well-studied structure, with research available on its metabolic pathways, including denitrosation and demethylation. oup.com Tertiary amines that have a dimethyl group and a benzyl-type moiety have been identified as having a particularly high potential for forming N-nitrosodimethylamine (NDMA) under certain conditions. nih.govacs.org

The presence of the bromine atom on the benzyl ring offers several advantages for mechanistic studies:

Electronic Effects: The bromo-substituent acts as an electron-withdrawing group through induction and an electron-donating group through resonance. This modification of the electronic properties of the aromatic ring allows for systematic studies of how electron density influences reaction rates and mechanisms, such as denitrosation and α-hydroxylation.

Spectroscopic Probe: The bromine atom provides a unique spectroscopic handle. It has two stable isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, which can create distinctive patterns in mass spectrometry, aiding in the identification of the parent molecule and its fragments. nih.gov

Analytical Marker: In chromatographic methods, the bromo-substituent alters the retention time and can enhance detectability with specific detectors, facilitating the separation and quantification of the compound and its metabolites.

Crystallographic Label: As a heavy atom, bromine is valuable in X-ray crystallography for solving the phase problem, which can help in determining the precise three-dimensional structure of the nitrosamine itself or its complexes with metals or enzymes.

By using this compound, researchers can gain detailed insights into structure-activity relationships, reaction kinetics, and the influence of electronic factors on the chemical and biological transformations of the broader class of benzylic nitrosamines.

Q & A

Q. What are the standard synthetic protocols for N-Nitroso-N-(4-bromobenzyl)methylamine?

  • Methodological Answer : The synthesis typically involves two steps:
  • Step 1 : Preparation of the secondary amine precursor, N-(4-bromobenzyl)methylamine. This can be achieved via nucleophilic substitution using 4-bromobenzyl chloride and methylamine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C for 12 hours) .
  • Step 2 : Nitrosation of the secondary amine. React the precursor with sodium nitrite (NaNO₂) in the presence of a catalyst (e.g., formaldehyde or chloral) at pH 6.4–11.0. Formaldehyde enhances reaction efficiency by stabilizing intermediates, enabling completion within 2–4 hours at room temperature .
    Key Considerations : Monitor pH to avoid decomposition, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm the nitroso group (-N=O) and aromatic protons. The nitroso group typically causes deshielding of adjacent protons (~δ 3.5–4.5 ppm for N-CH₂) .
  • GC-MS : Derivatize with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for volatility. The molecular ion peak ([M]⁺) should correspond to C₉H₁₀BrN₂O (calc. m/z 257–259 with Br isotope pattern) .
  • HPLC : Use a C18 column with UV detection at 230 nm (λmax for nitroso compounds) and a mobile phase of methanol/water (70:30) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and thermal decomposition. Avoid prolonged exposure to moisture, as hydrolysis can regenerate the precursor amine .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in denitrosation reactions?

  • Methodological Answer : The reactivity is governed by p–π conjugation in the N–NO bond, which delocalizes electron density and stabilizes the nitroso group. Denitrosation (removal of NO) can be studied via:
  • Acid-Catalyzed Pathways : Use HCl (1M) in ethanol at 50°C, monitoring NO release via Griess assay.
  • Photolytic Pathways : Expose to UV light (254 nm) and quantify decomposition products via HPLC.
    The bromine substituent on the benzyl group enhances electrophilicity, accelerating denitrosation compared to non-halogenated analogs .

Q. What factors influence the stability of this compound under environmental conditions?

  • Methodological Answer : Stability depends on:
  • pH : Decomposes rapidly in acidic conditions (pH < 4) but remains stable in neutral/basic environments.
  • Temperature : Half-life decreases by 50% at 25°C vs. 4°C.
  • Light : UV exposure induces cleavage of the N–NO bond.
    Experimental Design : Conduct accelerated stability studies using Arrhenius modeling (25–40°C) and monitor degradation via LC-MS .

Q. How can researchers assess the in vivo nitrosation potential of precursor amines related to this compound?

  • Methodological Answer :
  • In Vitro Simulation : Incubate N-(4-bromobenzyl)methylamine with nitrite (NaNO₂) in simulated gastric fluid (pH 2–3, 37°C). Quantify nitroso product formation via LC-MS/MS.
  • In Vivo Models : Administer the precursor amine and nitrite to rodent models, then analyze liver/kidney tissues for nitroso compound accumulation using isotope dilution assays .

Data Contradictions and Resolution

Q. Conflicting reports exist on the catalytic efficiency of formaldehyde vs. chloral in nitrosation. How can researchers resolve this?

  • Methodological Answer : Perform kinetic studies under controlled pH (6.4–11.0) and catalyst concentrations. For example:
CatalystpHReaction Rate (k, M⁻¹s⁻¹)Yield (%)
Formaldehyde8.00.15 ± 0.0285
Chloral8.00.10 ± 0.0172
Chloral may exhibit lower efficiency due to steric hindrance, but it is preferable in basic media (pH > 10) where formaldehyde polymerization occurs .

Analytical Challenges

Q. What advanced techniques address the difficulty in detecting trace levels of this compound in environmental samples?

  • Methodological Answer :
  • SPE-LC-MS/MS : Solid-phase extraction (C18 cartridges) coupled with tandem MS enhances sensitivity (LOQ: 0.1 ppb).
  • GC-TEA : Gas chromatography with thermal energy analyzer detects nitroso-specific NO radicals (limit: 5 pg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.